Octadeca-9,12,15-trienal is a linear unsaturated aldehyde with the molecular formula and a molecular weight of approximately 262.43 g/mol. It is commonly known as 9,12,15-octadecatrienal and is characterized by three double bonds located at the 9th, 12th, and 15th carbon atoms of the carbon chain. This compound is a derivative of linolenic acid and is notable for its role in various biological processes and applications in the food and cosmetic industries .
These reactions are significant in synthetic organic chemistry for modifying the compound for various applications .
Octadeca-9,12,15-trienal exhibits various biological activities:
The synthesis of octadeca-9,12,15-trienal typically involves the following methods:
Octadeca-9,12,15-trienal has several applications across different fields:
Studies on the interactions of octadeca-9,12,15-trienal with other biomolecules have highlighted its potential effects on cellular pathways:
Several compounds share structural similarities with octadeca-9,12,15-trienal. Here are some noteworthy comparisons:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Octadeca-9-enoic acid | Unsaturated fatty acid | Contains one double bond; less reactive than trienal |
| Octadeca-9,12-dienoic acid | Unsaturated fatty acid | Contains two double bonds; similar properties but less complex |
| Eicosa-5,8,11-trienoic acid | Unsaturated fatty acid | Longer carbon chain; similar reactivity |
| Linolenic acid | Unsaturated fatty acid | Precursor to octadeca-9,12,15-trienal |
Octadeca-9,12,15-trienal is unique due to its specific arrangement of three conjugated double bonds which enhance its reactivity and biological activity compared to similar compounds. Its distinct structure allows it to play specialized roles in both plant physiology and potential therapeutic applications .
Octadeca-9,12,15-trienal (C18H30O) is a polyunsaturated fatty aldehyde with a molecular weight of 262.4 g/mol [1]. The compound features an 18-carbon backbone with three double bonds positioned at carbons 9, 12, and 15, and an aldehyde functional group at one terminus [2]. This linear molecule consists of a long hydrocarbon chain with the chemical formula C18H30O, characterized by its distinctive pattern of unsaturation [3].
The structural architecture of octadeca-9,12,15-trienal includes a terminal aldehyde group (CHO) connected to a chain of methylene groups interrupted by three double bonds [4]. The carbon backbone exhibits a zigzag configuration typical of long-chain fatty compounds, with the double bonds creating specific geometric constraints that influence the overall molecular conformation [1] [3].
The three double bonds in octadeca-9,12,15-trienal can adopt different geometric configurations, specifically cis (Z) or trans (E) orientations [3]. The most common naturally occurring form is the (9Z,12Z,15Z) isomer, where all three double bonds adopt the cis configuration . However, other geometric isomers such as the (9E,12E,15E) configuration have also been identified and characterized [14].
In the cis configuration, the double bonds create "kinks" in the carbon chain, resulting in a more compact and less linear structure compared to the trans configuration [13]. This conformational feature significantly influences the molecule's physical properties and reactivity [9]. The presence of these three double bonds introduces considerable conformational flexibility to the molecule, allowing it to adopt various spatial arrangements depending on environmental conditions [3] [14].
The conformational analysis of octadeca-9,12,15-trienal reveals that the molecule can exist in multiple rotational states due to the free rotation around single bonds [12]. However, the double bonds restrict rotation around the C=C bonds, leading to distinct conformational preferences [14]. The spacing between the double bonds (at positions 9, 12, and 15) creates a specific pattern that influences the overall shape and reactivity of the molecule [3] [9].
Octadeca-9,12,15-trienal exists in several isomeric forms that differ in the position and geometry of the double bonds [3]. The most significant variations include positional isomers (where double bonds occur at different carbon positions) and geometric isomers (cis/trans variations) [14].
The (9Z,12Z,15Z)-octadeca-9,12,15-trienal isomer differs substantially from its geometric counterparts such as (9E,12E,15E)-octadeca-9,12,15-trienal in terms of molecular shape and physical properties [3] [14]. The all-cis configuration results in a more curved structure, while the all-trans configuration produces a more extended, linear molecule [13].
A comparative analysis of these isomeric forms reveals distinct differences in their physical properties:
| Isomeric Form | Molecular Shape | Physical State | Relative Stability |
|---|---|---|---|
| (9Z,12Z,15Z) | Curved, compact | Liquid at room temperature | Less stable thermodynamically |
| (9E,12Z,15Z) | Partially extended | Liquid at room temperature | Intermediate stability |
| (9E,12E,15E) | Extended, linear | Higher melting point | More stable thermodynamically |
The positional isomers of octadecatrienal, such as octadeca-6,9,12-trienal, exhibit different chemical reactivity patterns due to the altered positions of the double bonds relative to the aldehyde group [12] [24]. These structural variations significantly impact the compound's spectroscopic properties, reactivity patterns, and biological functions [3] [14].
Mass spectrometry provides valuable insights into the structural characteristics of octadeca-9,12,15-trienal through its distinctive fragmentation patterns [19]. The molecular ion peak appears at m/z 262.2297, corresponding to the molecular formula C18H30O [18]. The isotopic distribution shows characteristic peaks at m/z 263.2330 (M+1, 20.5% of the molecular ion intensity) and m/z 264.2364 (M+2, 2.2% of the molecular ion intensity) [18].
The fragmentation of octadeca-9,12,15-trienal follows specific pathways influenced by the positions of the double bonds and the aldehyde group [19]. Key fragmentation patterns include:
The mass spectrum exhibits distinctive peaks that serve as diagnostic markers for identifying the compound and determining the positions of the double bonds [19]. Fragments resulting from cleavage between C8-C9, C11-C12, and C14-C15 are particularly informative for confirming the positions of the double bonds at C9, C12, and C15 [16] [19].
The electron ionization mass spectrum of octadeca-9,12,15-trienal shows characteristic fragmentation patterns that distinguish it from other polyunsaturated aldehydes [19]. The presence of three double bonds creates specific fragmentation pathways that can be used to differentiate this compound from related structures with different double bond positions or numbers [16] [19].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about octadeca-9,12,15-trienal, particularly regarding the positions and configurations of the double bonds [21]. The 1H NMR spectrum displays several characteristic signals:
The 13C NMR spectrum of octadeca-9,12,15-trienal exhibits distinctive signals for the carbon atoms in different chemical environments [23]:
| Carbon Type | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Aldehyde carbon | 202-203 | C1 |
| Olefinic carbons | 127-132 | C9, C10, C12, C13, C15, C16 |
| Allylic carbons | 25-27 | C8, C11, C14, C17 |
| Methylene carbons | 29-32 | C3-C7 |
| Methylene adjacent to CHO | 43-44 | C2 |
| Terminal methyl | 14.0-14.1 | C18 |
The coupling patterns in the 1H NMR spectrum provide valuable information about the geometric configuration of the double bonds [24]. The coupling constants (J values) for the olefinic protons typically range from 10-12 Hz for trans (E) configurations and 6-8 Hz for cis (Z) configurations, allowing for the determination of the stereochemistry at each double bond [23] [24].
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) further confirm the structural assignments and provide additional information about the connectivity and spatial relationships between different parts of the molecule [24].
The thermodynamic stability of octadeca-9,12,15-trienal is significantly influenced by its unsaturated structure and the presence of the reactive aldehyde group [29]. The compound exhibits moderate thermodynamic stability under standard conditions, but is susceptible to oxidation and other transformations due to the presence of the double bonds and the aldehyde functionality [31].
Several factors contribute to the thermodynamic stability profile of octadeca-9,12,15-trienal:
The kinetic stability of octadeca-9,12,15-trienal is characterized by its reactivity patterns and transformation rates under various conditions [31]. The compound undergoes several reaction pathways that reflect its kinetic behavior:
The kinetic stability of octadeca-9,12,15-trienal in aqueous environments is particularly relevant to its natural occurrence and biological functions [35]. In aqueous systems, the compound shows moderate stability but can undergo hydration of the aldehyde group and oxidation of the double bonds [29] [35]. The rate of these transformations depends on factors such as temperature, pH, and the presence of catalysts or inhibitors [31].
The formation of octadeca-9,12,15-trienal is fundamentally linked to the metabolism of essential polyunsaturated fatty acids, with linoleic acid (18:2n-6) and alpha-linolenic acid (18:3n-3) serving as primary precursors [1] [2]. Alpha-linolenic acid, designated as 9-cis,12-cis,15-cis-octadecatrienoic acid, represents the direct structural precursor to octadeca-9,12,15-trienal through oxidative cleavage reactions [3] [4].
The biosynthetic relationship between these fatty acids follows established pathways of polyunsaturated fatty acid metabolism. Alpha-linolenic acid is produced in plants through the sequential desaturation of oleic acid, first to linoleic acid via delta-12 desaturase, followed by conversion to alpha-linolenic acid through delta-15 desaturase activity [5]. This pathway provides the structural foundation for octadeca-9,12,15-trienal formation, as the three double bonds at positions 9, 12, and 15 in the precursor fatty acid are retained in the aldehyde product [7].
Linoleic acid derivatives also contribute to octadeca-9,12,15-trienal biosynthesis through indirect pathways. The conversion of linoleic acid to gamma-linolenic acid (18:3n-6) via delta-6 desaturase, followed by metabolic interconversion processes, can generate precursors that undergo further oxidative modifications to yield octadeca-9,12,15-trienal [8] [9]. These metabolic interconnections demonstrate the complex network of fatty acid transformations that support octadecanoid biosynthesis.
The stereochemical configuration of the double bonds in the precursor fatty acids significantly influences the formation of octadeca-9,12,15-trienal. The all-cis configuration of alpha-linolenic acid (9Z,12Z,15Z) is typically preserved during enzymatic conversion processes, resulting in the formation of the corresponding cis-configured aldehyde [10] [11]. However, isomerization reactions can occur during oxidative stress conditions, potentially generating trans-configured intermediates and products.
The enzymatic conversion of polyunsaturated fatty acids to octadeca-9,12,15-trienal involves multiple oxidative pathways, with lipoxygenase (LOX) enzymes playing central roles in the initial oxidation steps [12] [13]. The 15-lipoxygenase-1 (15-LOX-1) demonstrates particular specificity for alpha-linolenic acid, catalyzing the formation of 9(S)-hydroperoxy-octadecatrienoic acid (9(S)-HOTrE) as a key intermediate [1] [2].
The mechanism of lipoxygenase-catalyzed oxidation involves the stereospecific abstraction of hydrogen atoms from the methylene groups adjacent to double bonds, followed by molecular oxygen insertion to form hydroperoxy intermediates [13] [14]. For alpha-linolenic acid, this process typically occurs at the 9 or 13 positions, generating 9(S)-HOTrE and 13(S)-HOTrE, respectively [15] [12]. These hydroperoxy compounds serve as immediate precursors for subsequent enzymatic conversions leading to octadeca-9,12,15-trienal formation.
Chain-shortening mechanisms contribute to octadeca-9,12,15-trienal biosynthesis through beta-oxidation pathways and specialized lyase activities [16] [17]. The beta-oxidation process involves the sequential removal of two-carbon units from fatty acid chains, potentially converting longer-chain precursors to the 18-carbon aldehyde product [16]. This mechanism is particularly relevant in peroxisomal metabolism, where fatty acids undergo partial beta-oxidation to generate shorter-chain derivatives.
Cytochrome P450 (CYP450) enzymes represent another major class of oxidative enzymes involved in octadeca-9,12,15-trienal biosynthesis [18] [19]. These heme-containing monooxygenases catalyze the introduction of hydroxyl groups and the formation of epoxide intermediates from polyunsaturated fatty acids [18]. The CYP450-mediated oxidation of linoleic acid produces 9,10-epoxyoctadecenoic acid (9,10-EpOME) and 12,13-epoxyoctadecenoic acid (12,13-EpOME), which can undergo further enzymatic transformations to yield octadeca-9,12,15-trienal [12] [20].
The cyclooxygenase (COX) pathway also contributes to octadecanoid biosynthesis through the oxidation of alpha-linolenic acid. COX enzymes catalyze the formation of 12-hydroxyoctadecatrienoic acid (12-HOTrE) from alpha-linolenic acid, involving hydrogen abstraction from the omega-5 position rather than the more common omega-8 position observed with other fatty acid substrates [12] [21]. This unique positional specificity distinguishes the COX-mediated metabolism of alpha-linolenic acid from that of arachidonic acid.
Enzymatic reduction processes play crucial roles in converting hydroperoxy intermediates to their corresponding aldehydes. Hydroperoxide reductases, including glutathione peroxidases and specialized fatty acid hydroperoxide reductases, catalyze the reduction of hydroperoxy groups to hydroxyl groups, which can then undergo further oxidation to form aldehydes [12] [22]. The sequential action of these enzymes creates a coordinated pathway for octadeca-9,12,15-trienal biosynthesis from polyunsaturated fatty acid precursors.
Zingiber officinale (ginger) represents a well-documented source of octadeca-9,12,15-trienal production, with the compound identified as a significant component of ginger essential oils [23] [24]. The biosynthesis of octadeca-9,12,15-trienal in ginger involves specialized metabolic pathways that are closely integrated with the plant's secondary metabolism and essential oil production systems.
The production of octadeca-9,12,15-trienal in Zingiber officinale occurs primarily in the rhizome and root tissues, where it constitutes part of the complex volatile oil profile [24] [25]. Transcriptomic analyses have revealed that genes involved in fatty acid metabolism and octadecanoid biosynthesis are differentially expressed between different ginger tissues, with fibrous roots showing higher expression levels of key biosynthetic enzymes compared to rhizome tissues [25]. This tissue-specific expression pattern suggests that octadeca-9,12,15-trienal biosynthesis occurs predominantly in root tissues, with subsequent transport to storage sites in the rhizome.
The molecular mechanisms underlying octadeca-9,12,15-trienal biosynthesis in ginger involve the coordinated expression of multiple enzyme families. The stilbenoid, diarylheptanoid, and gingerol biosynthesis pathway, which is significantly enriched in ginger transcriptomes, provides the enzymatic framework for octadecanoid production [24] [25]. Key enzymes in this pathway include curcumin synthase, phenylpropanoylacetyl-CoA synthase, and trans-cinnamate 4-monooxygenase, all of which show elevated expression in fibrous roots compared to rhizome tissues.
The concentration of octadeca-9,12,15-trienal in ginger essential oils varies with plant maturity and processing conditions [26] [27]. Fresh ginger contains octadeca-9,12,15-trienal as part of its volatile oil profile, with concentrations ranging from 0.1% to 4.3% of the total essential oil composition depending on the extraction method and plant age [26] [28]. The compound is also present in dried ginger, where its concentration may be modified by thermal processing and storage conditions.
Environmental factors and cultivation practices significantly influence octadeca-9,12,15-trienal production in Zingiber officinale. The expression of biosynthetic genes and the accumulation of octadecanoid products are modulated by factors such as plant age, growing conditions, and stress responses [29] [30]. Young ginger rhizomes show higher metabolic activity and potentially greater biosynthetic capacity for octadeca-9,12,15-trienal production compared to mature tissues, reflecting the dynamic nature of secondary metabolite biosynthesis during plant development.
The biological function of octadeca-9,12,15-trienal in ginger appears to be related to the plant's defense mechanisms and stress responses. The compound contributes to the antimicrobial and anti-inflammatory properties of ginger, serving as part of the plant's chemical defense system against pathogens and environmental stresses [31] [30]. The integration of octadeca-9,12,15-trienal biosynthesis with ginger's broader secondary metabolite production suggests a coordinated response to environmental challenges and biological pressures.
Marine diatoms represent another significant source of octadeca-9,12,15-trienal production, with these unicellular algae capable of synthesizing polyunsaturated aldehydes through specialized enzymatic pathways [32] [33]. The production of octadeca-9,12,15-trienal in diatoms is closely linked to cellular stress responses and defense mechanisms against marine grazers, particularly copepods and other zooplankton.
The biosynthetic mechanism in diatoms involves a unique lipoxygenase-hydroperoxide lyase system that converts polyunsaturated fatty acids to aldehydes through a "defense on demand" strategy [32] [34]. This system allows diatoms to rapidly produce high concentrations of bioactive aldehydes, including octadeca-9,12,15-trienal, within minutes of cellular damage or stress [32] [35]. The enzymatic pathway involves the initial formation of fatty acid hydroperoxides by lipoxygenase activity, followed by cleavage of these hydroperoxides by specialized lyases to generate aldehydes.
The production dynamics of octadeca-9,12,15-trienal in diatoms are characterized by rapid induction following cellular damage or mechanical stress [32] [36]. This "wound-activated" biosynthesis allows diatoms to avoid the metabolic cost of continuously producing secondary metabolites while maintaining the capacity for rapid defensive responses [32]. The fatty acid precursors for aldehyde formation are stored in cellular membranes, providing an immediate substrate pool for octadeca-9,12,15-trienal biosynthesis when needed.
Different diatom species exhibit varying capacities for octadeca-9,12,15-trienal production, with some species showing higher baseline production levels and others demonstrating greater inducibility following stress [33] [37]. Benthic diatoms from marine environments, including species from the North Pacific Ocean's Salish Sea, have been shown to produce multiple polyunsaturated aldehydes, including octadeca-9,12,15-trienal, in detectable concentrations [37]. This widespread production capability suggests that octadeca-9,12,15-trienal biosynthesis represents a fundamental adaptation in marine diatom ecology.
The ecological significance of octadeca-9,12,15-trienal production in diatoms extends beyond individual cellular defense to impact marine food web dynamics [35] [38]. The compound exhibits cytotoxic effects against various marine organisms, including bacteria, fungi, and invertebrates, with activity spanning multiple phyla [35]. This broad-spectrum bioactivity suggests that octadeca-9,12,15-trienal serves as an important chemical mediator in marine ecosystems, influencing predator-prey relationships and microbial community structure.